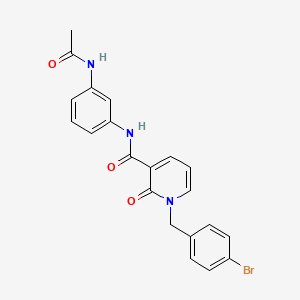
N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, which is a class of compounds known for their various biological activities. Although the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely possesses similar properties to those described in the literature. For instance, dihydropyridine derivatives are often characterized by their potential pharmacological activities, including antimicrobial properties as seen in the related compounds discussed in the second paper .
Synthesis Analysis
The synthesis of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves the formation of a dihydropyridine ring, which can be achieved through various synthetic routes. For example, the synthesis of related compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides involves multiple steps, including the formation of the core structure followed by functionalization with different substituents to achieve the desired properties .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is crucial for their biological activity. The first paper describes the crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, which features hydrogen bonds forming infinite chains along a specific axis . This suggests that the compound of interest may also form similar hydrogen bonding patterns, which could be important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving dihydropyridine derivatives can vary widely depending on the substituents attached to the core structure. The reactivity of such compounds is often associated with the dihydropyridine ring and the functional groups attached to it. While the provided papers do not detail the chemical reactions of the specific compound , they do suggest that the antimicrobial activity of related compounds is likely due to their ability to interact with bacterial and fungal species .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be inferred to some extent from the related compounds discussed in the papers. These properties include solubility, which is influenced by the presence of functional groups capable of forming hydrogen bonds, as well as the compound's stability and melting point. The antimicrobial activity of similar compounds suggests that they are biologically active and stable enough to exert their effects on microbial species .
Scientific Research Applications
Synthesis and Characterization :
- A study by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis, characterization, and docking studies of related compounds. They synthesized a series of tetrazol-thiophene-2-carboxamides by a multi-step reaction, starting with 2-cyano acetamide, demonstrating the compound's utility in synthetic organic chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity :
- Nimavat, Popat, Vasoya, and Joshi (2004) explored the antimicrobial activity of similar compounds, illustrating their potential in the development of new antimicrobial agents (Nimavat, Popat, Vasoya, & Joshi, 2004).
Antioxidant and Anticholinergic Activities :
- Rezai, Bayrak, Taslimi, Gülçin, and Menzek (2018) reported the synthesis and biological activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including their antioxidant and anticholinergic activities. This study suggests potential therapeutic applications for related compounds (Rezai et al., 2018).
Radical Scavenging Activity :
- Li, Li, Gloer, and Wang (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which showed potent scavenging activity against radicals. This demonstrates the compound's relevance in the study of natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Catalytic and Synthetic Applications :
- El‐Faham, Al Marhoon, Abdel-Megeed, and Albericio (2013) explored the use of OxymaPure/DIC for the synthesis of novel α-ketoamide derivatives, demonstrating the compound's utility in facilitating efficient and high-yield synthetic processes (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Drug Design and Discovery :
- Reddy, Venkata, Reddy, and Dubey (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting the compound's role in green chemistry approaches to drug design (Reddy, Venkata, Reddy, & Dubey, 2014).
Chemoselective Acetylation :
- Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol, using a compound similar to the one . This study contributes to the understanding of acetylation mechanisms in organic synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-14(26)23-17-4-2-5-18(12-17)24-20(27)19-6-3-11-25(21(19)28)13-15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGPDXFRJUZKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

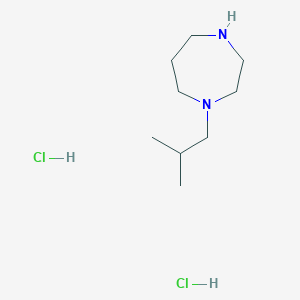
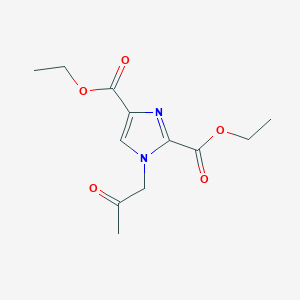


![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)
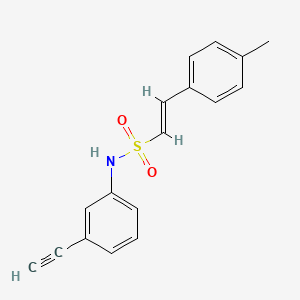
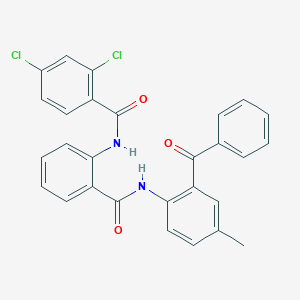
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

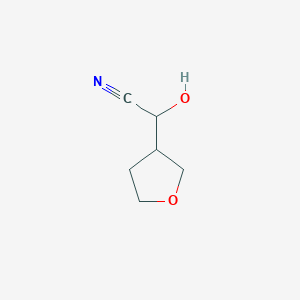
![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)
![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)